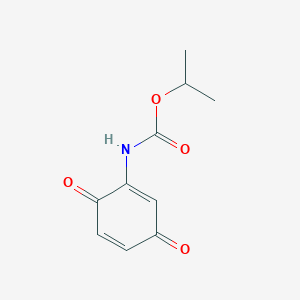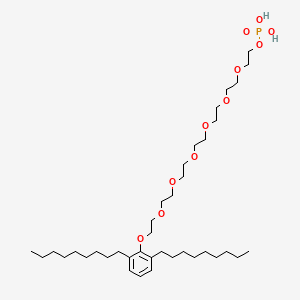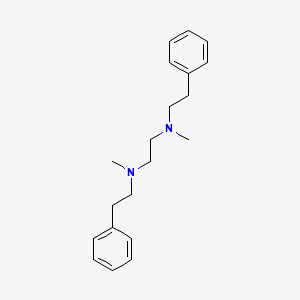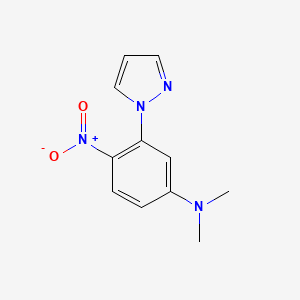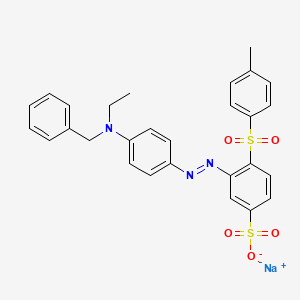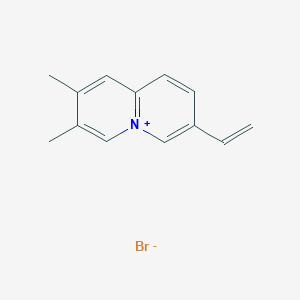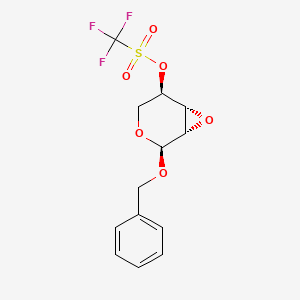
alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-,trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a lyxopyranoside ring, a phenylmethyl group, and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often include the use of solvents like toluene and bases such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Epoxide Ring Opening: The 2,3-anhydro group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Epoxide Ring Opening: Conditions often involve the use of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Epoxide Ring Opening: The major products are typically diols or other functionalized derivatives.
Scientific Research Applications
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate involves its ability to undergo substitution and ring-opening reactions. These reactions can modify the structure of the compound, allowing it to interact with various molecular targets. The specific pathways and molecular targets depend on the context of its use in research and applications .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-mannopyranoside: Another glycoside with similar structural features.
Methyl beta-D-xylopyranoside: Shares the pyranoside ring structure but differs in functional groups.
Properties
CAS No. |
71204-46-1 |
|---|---|
Molecular Formula |
C13H13F3O6S |
Molecular Weight |
354.30 g/mol |
IUPAC Name |
[(1S,2S,5R,6R)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O6S/c14-13(15,16)23(17,18)22-9-7-20-12(11-10(9)21-11)19-6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+,11+,12+/m1/s1 |
InChI Key |
LOGQNDXALRRQTN-RHYQMDGZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphane](/img/structure/B14480369.png)
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
